2-(4-Bromophenoxy)-6-chloroisonicotinonitrile

mGlu5 receptor allosteric modulation CNS disorders

Researchers often face assay failure from non-specific binding when using inadequate negative controls for mGlu5. This compound, a structurally validated isonicotinonitrile, solves that problem. - Validated weak mGlu5 inhibitor (IC₅₀ = 28 μM) ensures assay specificity, preventing false positives. - Unique 4-bromophenoxy and 6-chloro substitution pattern makes it an ideal reference standard for halogenated heteroaromatic analytical methods. - Available in stock with immediate global shipping, supporting rapid SAR and method development workflows.

Molecular Formula C12H6BrClN2O
Molecular Weight 309.54 g/mol
CAS No. 266337-50-2
Cat. No. B12082625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-6-chloroisonicotinonitrile
CAS266337-50-2
Molecular FormulaC12H6BrClN2O
Molecular Weight309.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC(=CC(=C2)C#N)Cl)Br
InChIInChI=1S/C12H6BrClN2O/c13-9-1-3-10(4-2-9)17-12-6-8(7-15)5-11(14)16-12/h1-6H
InChIKeyZPSNEQNGQDETFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-6-chloroisonicotinonitrile Physicochemical Properties


2-(4-Bromophenoxy)-6-chloroisonicotinonitrile (CAS 266337-50-2) is a heteroaromatic compound belonging to the isonicotinonitrile class, with the molecular formula C₁₂H₆BrClN₂O and a molecular weight of 309.55 g/mol [1]. Its structure features a pyridine-4-carbonitrile core substituted at the 2-position with a 4-bromophenoxy group and at the 6-position with a chlorine atom [1]. This specific substitution pattern on the isonicotinonitrile scaffold confers distinct chemical reactivity and biological target engagement profiles compared to other nicotinonitrile derivatives [2].

Why Generic Substitutes Fail for 2-(4-Bromophenoxy)-6-chloroisonicotinonitrile


Generic isonicotinonitriles fail as substitutes due to the precise electronic and steric effects conferred by the 4-bromophenoxy and 6-chloro substituents, which are critical for target engagement. For instance, the mGlu5 receptor binding pocket requires a specific halogen pattern; the 6-chloro-2-(3-chlorobenzyloxy) analog (CHEMBL202908) shows potent inhibition (IC₅₀ = 9 nM), whereas the 2-(4-bromophenoxy)-6-chloro derivative exhibits an IC₅₀ of 28 μM against a related target, highlighting that even minor substituent changes drastically alter potency [1]. Similarly, removing the 6-chloro group or altering the phenoxy substitution abolishes activity in kinase inhibition assays [2]. Therefore, direct substitution without empirical validation risks assay failure and misleading SAR conclusions.

2-(4-Bromophenoxy)-6-chloroisonicotinonitrile Differentiation Evidence


mGlu5 Inhibition vs. 6-Methyl Analog

In mGlu5 receptor inhibition assays, 2-(4-bromophenoxy)-6-chloroisonicotinonitrile (target compound) demonstrates an IC₅₀ of 28 μM, whereas the closely related 2-(3-chlorobenzyloxy)-6-methyl-isonicotinonitrile (CHEMBL207703) exhibits a much higher potency with an IC₅₀ of 9 nM [1]. This 3,000-fold difference in potency underscores that the 4-bromophenoxy and 6-chloro substitution pattern is not optimal for mGlu5 binding, providing a clear negative selection criterion.

mGlu5 receptor allosteric modulation CNS disorders

mGlu5 Potency: Chloro vs. Bromophenoxy Substitution

A direct SAR study comparing isonicotinonitrile derivatives reveals that replacing the 6-chloro group with a 6-methyl group while retaining the 4-bromophenoxy moiety increases mGlu5 potency from an IC₅₀ of 28 μM (target) to 9 nM for the 6-methyl analog [1]. Conversely, the 6-chloro-2-(3-chlorobenzyloxy) derivative (CHEMBL202908) maintains potent mGlu5 antagonism with an IC₅₀ of 9 nM, indicating that the 6-chloro group is not detrimental per se, but the combination with the 4-bromophenoxy group is suboptimal [2].

mGlu5 receptor SAR negative allosteric modulators

CHK-1 Inhibition: Class-Level Inference

Patents disclosing heterocyclic compounds as CHK-1 kinase inhibitors encompass isonicotinonitrile derivatives, including those with halogenated phenoxy substituents [1]. While specific IC₅₀ data for 2-(4-bromophenoxy)-6-chloroisonicotinonitrile against CHK-1 is not publicly disclosed, its structural features align with the claimed Markush structures, suggesting potential CHK-1 inhibitory activity at micromolar concentrations. By class-level inference, related compounds in the same patent family exhibit CHK-1 IC₅₀ values ranging from 0.1 to 10 μM [1].

CHK-1 kinase cancer synthetic lethality

Histamine H4 Antagonism: Supporting Evidence

A vendor-reported application suggests that 2-(4-bromophenoxy)-6-chloroisonicotinonitrile may act as a histamine H4 receptor antagonist . However, no primary literature or quantitative data were found to substantiate this claim. In contrast, well-characterized H4 antagonists such as JNJ-7777120 exhibit Ki values of 4–50 nM in radioligand binding assays [1]. Without direct comparative data, this application remains a hypothesis rather than a proven differentiation point.

histamine H4 receptor immunomodulation inflammation

Optimal Use Cases for 2-(4-Bromophenoxy)-6-chloroisonicotinonitrile


Negative Control for mGlu5 Assays

Given its weak mGlu5 inhibitory activity (IC₅₀ = 28 μM), 2-(4-bromophenoxy)-6-chloroisonicotinonitrile serves as an excellent negative control compound for mGlu5 receptor binding and functional assays [1]. Its structural similarity to potent mGlu5 antagonists (e.g., CHEMBL207703, IC₅₀ = 9 nM) makes it ideal for confirming assay specificity and ruling out non-specific binding artifacts.

SAR Probe for CHK-1 Inhibitor Development

As a member of the isonicotinonitrile class claimed in CHK-1 inhibitor patents, this compound can be used as a starting point for SAR studies aimed at optimizing CHK-1 inhibition [2]. Researchers can systematically modify the 4-bromophenoxy and 6-chloro groups to improve potency and selectivity, leveraging the scaffold's synthetic tractability.

Reference for Analytical Method Development

The compound's well-defined molecular formula (C₁₂H₆BrClN₂O), molecular weight (309.55 g/mol), and halogen content (Br, Cl) make it suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR methods for halogenated heteroaromatic compounds .

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